6-Amino-3-phenylpicolinic acid
Description
Properties
IUPAC Name |
6-amino-3-phenylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-7-6-9(11(14-10)12(15)16)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKARACNLIDYMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization and Substrate Scope
Optimization trials revealed ethanol as the optimal solvent, achieving an 88% yield of picolinate derivatives with 5 mg of catalyst at ambient temperature (Table 1). Aryl aldehydes with electron-withdrawing groups (e.g., 4-chlorobenzaldehyde) exhibited superior reactivity, affording yields up to 91%. While the study primarily targeted 4-arylpicolinates, substituting benzaldehyde could theoretically introduce a phenyl group at position 3, provided regiochemical control is achieved during cyclization.
| Entry | Catalyst (mg) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 11 | 5 | EtOH | 25 | 88 |
Mechanistic Insights : The reaction proceeds via a cooperative anomeric effect, where the catalyst’s phosphonic acid tags activate the aldehyde for Knoevenagel condensation with malononitrile, followed by cyclization with ethyl pyruvate-derived intermediates. This pathway highlights the potential to steer regioselectivity by modifying aldehyde electronic properties or catalyst design.
Nitration-Amination Pathways for Amino Group Introduction
Historical patents describe nitration-amination sequences to install amino groups on picolinic acid scaffolds. For instance, 3-hydroxy-N-nitropicolinamide was synthesized via nitration of 3-hydroxypicolinamide using HNO-HSO at ≤25°C, followed by nitro group reduction or displacement with amines.
Nitration Conditions and Functionalization
The nitration step requires precise temperature control to avoid decomposition. A representative procedure involves dissolving 3-hydroxypicolinamide in concentrated HSO, followed by dropwise addition of fuming HNO-HSO at 5°C, yielding 70% of the nitro intermediate. Subsequent amination with amines (e.g., methylamine, aniline) at 60–140°C displaces the nitro group, forming N-substituted picolinamides.
Adaptation for 6-Amino Derivatives : To target 6-amino-3-phenylpicolinic acid, nitration could be directed to position 6 of a pre-synthesized 3-phenylpicolinic acid. However, regioselective nitration remains challenging without directing groups. Alternative approaches, such as halogenation-amination, may offer better control.
Halogenation-Amination Strategies
Recent herbicide patents disclose halogenation-amination routes to 4-aminopicolinates. For example, methyl 4-amino-3-chloro-6-(4-triazolyl)pyridine-2-carboxylate was synthesized by treating methyl 4,5,6-trichloropyridine-2-carboxylate with ammonium hydroxide.
Halogenation and Nucleophilic Substitution
Chlorination of pyridine carboxylates at positions 4, 5, and 6 enables selective amination. In one protocol, methyl 4,5,6-trichloropyridine-2-carboxylate was reacted with aqueous NHOH to replace the 4-chloro group with an amine. Adapting this method, 3-phenylpicolinic acid could be halogenated at position 6, followed by amination to introduce the amino group.
Challenges and Solutions :
-
Regioselective Halogenation : Directing groups (e.g., phenyl at position 3) may influence halogen placement.
-
Amination Efficiency : Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) enhance nucleophilic substitution yields.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Multi-Component Reaction | High atom economy, mild conditions | Limited regiocontrol for 3-phenyl substitution |
| Nitration-Amination | Well-established for N-functionalization | Requires regioselective nitration |
| Halogenation-Amination | Precise amination via SNAr | Multi-step synthesis, halogenation challenges |
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-phenylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amide or ester derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions include nitro derivatives, cyclohexyl derivatives, and various substituted amides and esters.
Scientific Research Applications
6-Amino-3-phenylpicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-amino-3-phenylpicolinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also act as a chelating agent, binding to metal ions and affecting their biological availability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-Amino-3-phenylpicolinic acid, highlighting their molecular properties, substituents, and applications:
*Similarity scores derived from structural analogs in –5.
Detailed Research Findings
Structural and Electronic Effects
- Halogen Substitutions : The introduction of halogens (e.g., fluorine in CAS 1261917-71-8 or bromine in CAS 1033201-61-4) enhances electronegativity, improving binding affinity in receptor-ligand interactions. Fluorinated derivatives are particularly valued in drug design for their metabolic stability .
- Phenyl Ring Modifications: Substituents like cyano (CAS 1262011-41-5) or chloro (CAS 1261992-06-6) groups alter electron density, influencing acidity (pKa) and solubility. For example, the cyano group in CAS 1262011-41-5 increases hydrophobicity, favoring membrane permeability .
Q & A
Q. What are the recommended synthetic routes for 6-Amino-3-phenylpicolinic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling or condensation reactions. For example:
- Suzuki-Miyaura Coupling: React 6-amino-3-bromopicolinic acid with phenylboronic acid using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DMF as a solvent at 80–100°C .
- Decarboxylative Coupling: Use PdCl₂ adducts with phosphine ligands (e.g., N,N-bis(diphenylphosphanylmethyl)-2-aminopyridine) to facilitate decarboxylation of picolinic acid derivatives, enabling aryl-bromide coupling .
Key Considerations:
- Yield Optimization: Vary ligand-to-metal ratios (e.g., 1:1 or 2:1) to stabilize Pd intermediates.
- Byproduct Mitigation: Monitor reaction progress via TLC or HPLC to minimize undesired side products like dehalogenated intermediates.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆) to confirm aromatic proton environments and amino/carboxylic acid functional groups. Look for NH₂ peaks at δ 6.5–7.0 ppm and COOH at δ 12–13 ppm .
- X-ray Crystallography: Co-crystallize with ethanol/water to resolve planar picolinic acid geometry and hydrogen-bonding networks .
- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (calc. for C₁₂H₁₁N₂O₂: 231.08).
Quality Control:
- Purity Assessment: HPLC with C18 column (MeCN/H₂O gradient) to detect impurities (<2% threshold).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound derivatives?
Methodological Answer: Contradictions often arise from variations in ligand design, solvent polarity, or substrate scope. To address this:
- Controlled Comparative Studies: Systematically test derivatives under identical conditions (e.g., Pd loading, solvent, temp.). Example variables:
- Electron-withdrawing groups (e.g., -NO₂) vs. electron-donating groups (e.g., -OCH₃) on the phenyl ring .
- Steric effects from ortho-substituents.
- Meta-Analysis: Aggregate data from heterogeneous catalysis studies to identify trends (e.g., Hammett plots correlating substituent σ values with reaction rates) .
Case Study:
A 2014 study found PdCl₂/phosphine ligand systems improved decarboxylative coupling yields by 15% compared to ligand-free conditions, highlighting ligand stability as a critical factor .
Q. What computational approaches predict the electronic properties of this compound for reactivity optimization?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model:
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMF vs. THF) to predict solubility and aggregation tendencies.
Example Output:
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| Band Gap | 4.4 |
Handling Contradictory Data
Framework: Apply the PICO(T) framework to structure investigations:
- Population (P): this compound derivatives.
- Intervention (I): Catalytic cross-coupling under varying conditions.
- Comparison (C): Alternative ligands or solvents.
- Outcome (O): Yield, selectivity, turnover number.
- Time (T): Reaction completion time .
Example Application:
A study comparing PdCl₂ vs. Pd(OAc)₂ catalysts found a 20% yield discrepancy due to acetate ligand dissociation kinetics, resolved via in situ IR monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
